(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide
Description
(2E)-N-[4-(Acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a trans-configuration (2E) double bond connecting the α,β-unsaturated carbonyl group. The molecule features two distinct aromatic substituents:
- Aryl group: A 4-propoxyphenyl moiety, where a propoxy chain (-OCH₂CH₂CH₃) is para-substituted on the benzene ring.
This compound belongs to a class of N-arylcinnamamides, which are widely studied for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-14-25-19-11-4-16(5-12-19)6-13-20(24)22-18-9-7-17(8-10-18)21-15(2)23/h4-13H,3,14H2,1-2H3,(H,21,23)(H,22,24)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTBJPOIIVTWOW-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Halogenated Derivatives
- (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide :
- Activity : Submicromolar MIC values against S. aureus (0.15–0.3 µM) and MRSA, with broad-spectrum efficacy against Enterococcus faecalis and mycobacteria (M. smegmatis, M. tuberculosis).
- Lipophilicity : High logP (~5.2) due to CF₃ and Cl groups, correlating with enhanced membrane penetration but increased cytotoxicity .
- (2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide :
Oxygenated/Alkoxy Derivatives
- The acetylamino group could enhance target binding via hydrogen bonding. Cytotoxicity: Expected to be lower than dichlorinated derivatives due to reduced electrophilicity .
- (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide :
Alkyl-Substituted Derivatives
- (2E)-N-Benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide: Activity: Limited antimicrobial efficacy (MIC > 20 µM), likely due to high hydrophobicity (logP ~5.5) impairing aqueous solubility. Cytotoxicity: Significant cytotoxicity (IC₅₀ = 10 µM) in mammalian cells .
Structure-Activity Relationship (SAR) Trends
| Substituent Type | Antimicrobial Potency | Lipophilicity (logP) | Cytotoxicity |
|---|---|---|---|
| 3,4-Dichloro + CF₃ | High (MIC < 1 µM) | ~5.2 | Moderate |
| 4-Propoxy + Acetylamino | Moderate (Predicted) | ~3.5–4.0 | Low (Predicted) |
| Methoxy/Alkoxy | Moderate (MIC = 8 µM) | ~4.0–4.5 | Low |
| Alkyl (e.g., isobutyl) | Low (MIC > 20 µM) | ~5.0–5.5 | High |
Key Observations :
- Halogenation (Cl, CF₃) maximizes antimicrobial activity but increases cytotoxicity and logP.
- Oxygenated groups (propoxy, methoxy) improve solubility and safety profiles at the expense of potency.
- The acetylamino group in the target compound may offer a unique pharmacokinetic advantage by enhancing target affinity without excessive hydrophobicity .
Cytotoxicity and Selectivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
